molecular formula CHCl3 B1209520 Trichloromethyl radical CAS No. 3170-80-7

Trichloromethyl radical

Cat. No.: B1209520
CAS No.: 3170-80-7
M. Wt: 119.37 g/mol
InChI Key: HEDRZPFGACZZDS-UHFFFAOYSA-N
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Description

The trichloromethyl radical is a highly reactive chemical species characterized by the presence of three chlorine atoms attached to a central carbon atom. This radical is denoted by the chemical formula CCl₃. It is an important intermediate in various chemical reactions and has significant implications in both organic synthesis and environmental chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The trichloromethyl radical can be generated through several methods:

Industrial Production Methods: Industrial production of trichloromethyl radicals typically involves large-scale photodissociation of carbon tetrachloride using high-intensity ultraviolet light sources. This method is favored due to its efficiency and the relatively low cost of carbon tetrachloride .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Substitution: Organic substrates with hydrogen atoms, often in the presence of radical initiators.

    Addition: Alkenes or other unsaturated compounds, typically under photochemical or thermal conditions.

Major Products:

Mechanism of Action

The trichloromethyl radical exerts its effects primarily through its high reactivity, which allows it to interact with a wide range of biological molecules. It can attach to lipids, proteins, and nucleic acids, leading to oxidative damage and disruption of cellular functions. This radical is often generated in the liver during the metabolism of carbon tetrachloride by cytochrome P450 enzymes, leading to lipid peroxidation and cellular injury .

Comparison with Similar Compounds

Uniqueness: The this compound is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to form stable trichloromethylated products and its role in oxidative stress and liver toxicity distinguish it from other similar radicals .

Properties

IUPAC Name

chloroform
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InChI

InChI=1S/CHCl3/c2-1(3)4/h1H
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InChI Key

HEDRZPFGACZZDS-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)Cl
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Molecular Formula

CHCl3
Record name CHLOROFORM
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Record name chloroform
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DSSTOX Substance ID

DTXSID1020306
Record name Chloroform
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Molecular Weight

119.37 g/mol
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Physical Description

Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant., Liquid, Colorless liquid with a pleasant odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor.
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Record name Methane, trichloro-
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Boiling Point

143 °F at 760 mmHg (EPA, 1998), 61.12 °C, 61.00 to 62.00 °C. @ 760.00 mm Hg, 62 °C, 143 °F
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Flash Point

None (EPA, 1998)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 7.95X10+3 mg/L at 25 °C, Highly soluble in water, One mL dissolves in about 200 mL water at 25 °C, Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils, For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page., 7.95 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.5%
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Density

1.4832 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.4788 g/cu cm at 25 °C, Density: 1.484 at 20 °C/20 °C, An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 1.48
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Vapor Density

4.12 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.12 (Air = 1), Relative vapor density (air = 1): 4.12, 4.12
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Vapor Pressure

100 mmHg at 50.72 °F (EPA, 1998), 197.0 [mmHg], VP: 100 mm Hg at 10.4 °C, 197 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 212, 160 mmHg
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Mechanism of Action

The feasibility of an oxygen-independent mechanism of chloroform bioactivation was indicated by the covalent binding to lipid and protein occurring in anaerobic incubations of chloroform and microsomes in the presence of NADPH. Under these conditions, the loss of cytochrome p450 and the inhibition of related mono-oxygenases were also observed. The chloroform anoxic biotransformation was negligible in uninduced microsomes and seemed to be catalyzed mainly by phenobarbital-inducible p450 isozymes. Biotransformation could also be supported by NADH as the source of reducing equivalents. Anaerobic metabolism of chloroform led to decreased levels of the main phenobarbital-induced p450 isozymes even at low chloroform concentration, and did not affect benzo(a)pyrene hydroxylase activity. These effects were not decreased by thiolic compounds. The oxidation products of chloroform caused a general impairment of the monoxygenase system, probably related to the formation of protein aggregates with very high molecular weight. In the presence of physiological concentrations of GSH, the targets of aerobically-produced metabolite were lipids, and, to a smaller extent, p450. At low chloroform concentrations and/or in the presence of GSH, the most changes to microsomal structures seemed to be produced by the reductively-formed intermediates.
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Impurities

Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to
Record name Chloroform
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Color/Form

Highly refractive, nonflammable, heavy, very volatile liquid, Clear, colorless liquid, Colorless, highly refractive, heavy volatile liquid.

CAS No.

67-66-3
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Record name Chloroform
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Melting Point

-82.3 °F (EPA, 1998), -63.47 °C, -63.2 °C, -64 °C, -82 °F
Record name CHLOROFORM
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Record name Chloroform
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Record name Chloroform
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URL http://www.hmdb.ca/metabolites/HMDB0029596
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CHLOROFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name CHLOROFORM (TRICHLOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/477
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chloroform
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Retrosynthesis Analysis

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Reactant of Route 1
Trichloromethyl radical
Reactant of Route 2
Trichloromethyl radical
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Trichloromethyl radical

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.